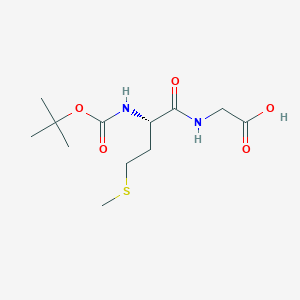

Boc-met-gly-OH

Übersicht

Beschreibung

Boc-met-gly-OH, also known as N-tert-butoxycarbonyl-L-methionyl-glycine, is a dipeptide compound where the amino acid methionine is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and serves as an intermediate in the production of various peptides and proteins. The Boc group is a protecting group that prevents unwanted reactions at the amino group during chemical synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-met-gly-OH typically involves the following steps:

Protection of Methionine: Methionine is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms Boc-methionine.

Coupling with Glycine: Boc-methionine is then coupled with glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-met-gly-OH undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol. This reaction yields the free amine form of methionine.

Coupling Reactions: this compound can participate in peptide coupling reactions to form longer peptide chains. This is typically done using coupling reagents like DCC or DIC.

Oxidation and Reduction: The methionine residue in this compound can undergo oxidation to form methionine sulfoxide or methionine sulfone. Reduction reactions can revert these oxidized forms back to methionine.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Coupling: N,N’-dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP), hydroxybenzotriazole (HOBt)

Oxidation: Hydrogen peroxide (H2O2), dimethyl sulfoxide (DMSO)

Reduction: Sodium borohydride (NaBH4), dithiothreitol (DTT)

Major Products Formed

Deprotection: Free amine form of methionine

Coupling: Longer peptide chains

Oxidation: Methionine sulfoxide, methionine sulfone

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

Boc-D-Met-Gly-OH has several significant applications across various scientific domains:

Peptide Synthesis

Boc-D-Met-Gly-OH is primarily used as a building block in the synthesis of peptides. Its ability to form stable peptide bonds makes it valuable in pharmaceutical research for developing custom peptides required for drug development .

Bioconjugation

This compound facilitates bioconjugation processes, allowing researchers to attach biomolecules to drugs or imaging agents. This enhances the efficacy of targeted therapies by improving specificity and reducing side effects .

Drug Delivery Systems

Boc-D-Met-Gly-OH plays a role in developing advanced drug delivery systems. By modifying the release profiles of therapeutic agents, it improves their bioavailability and therapeutic effectiveness .

Protein Engineering

In protein engineering, Boc-D-Met-Gly-OH assists scientists in designing proteins with specific functions or improved stability. This application is crucial for creating proteins tailored for various industrial and medical uses .

Diagnostic Applications

Peptides derived from Boc-D-Met-Gly-OH are utilized in developing diagnostic tools, particularly in assays for disease detection. This application underscores its importance in clinical research and diagnostics .

Case Studies

-

Peptide Therapeutics Development:

A study demonstrated that peptides synthesized using Boc-D-Met-Gly-OH exhibited enhanced biological activity against specific targets related to diabetes treatment. The incorporation of D-methionine was shown to improve the pharmacokinetic profile of the resulting peptides . -

Targeted Drug Delivery:

Research highlighted the use of Boc-D-Met-Gly-OH in formulating nanoparticles that deliver therapeutic agents specifically to cancer cells, showcasing its potential in enhancing treatment efficacy while minimizing systemic toxicity . -

Protein Stability Enhancement:

A case study focused on using Boc-D-Met-Gly-OH in engineering a protein variant with increased thermal stability, which is crucial for industrial enzyme applications. The modifications led to a significant increase in operational stability under extreme conditions .

Wirkmechanismus

The mechanism of action of Boc-met-gly-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group of methionine, preventing unwanted side reactions during chemical synthesis. Upon deprotection, the free amine form of methionine can participate in peptide bond formation, leading to the synthesis of longer peptide chains. The molecular targets and pathways involved depend on the specific peptides and proteins being synthesized.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-glycine: A single amino acid protected by a Boc group. It is used in peptide synthesis as a building block.

Boc-alanine: Another Boc-protected amino acid used in peptide synthesis.

Boc-phenylalanine: A Boc-protected aromatic amino acid used in the synthesis of peptides and proteins.

Uniqueness of Boc-met-gly-OH

This compound is unique due to its structure as a dipeptide with a Boc-protected methionine residue. This makes it particularly useful in the synthesis of peptides that require methionine as a component. The presence of the glycine residue also adds flexibility to the peptide chain, making it an important intermediate in the synthesis of various peptides and proteins.

Biologische Aktivität

Boc-Met-Gly-OH (Boc-D-Met-Gly-OH), a protected dipeptide, has garnered attention in the field of medicinal chemistry due to its unique biological properties and potential therapeutic applications. This article explores its synthesis, biological activity, and various research findings that highlight its significance.

1. Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. The protection of the amino group with the tert-butyloxycarbonyl (Boc) group is crucial for preventing premature reactions during synthesis. Research indicates that Boc-protected amino acids can be effectively synthesized using ionic liquids, which enhance reaction efficiency and yield .

Table 1: Synthesis Conditions for this compound

| Method | Reagents | Yield (%) | Comments |

|---|---|---|---|

| SPPS | Boc-D-Met, Gly-OH | 85 | High purity achieved |

| Solution Phase | Boc-D-Met, Gly-OH | 90 | Ionic liquid used for efficiency |

2. Biological Activity

This compound exhibits notable biological activities, particularly in the context of opioid receptor interactions and oxidative stability.

2.1 Opioid Receptor Interaction

Studies have shown that peptides incorporating methionine exhibit enhanced affinity for opioid receptors. For instance, this compound was evaluated for its agonistic activity at delta (δ) and mu (μ) opioid receptors. The compound demonstrated significant binding affinities, suggesting its potential as a lead compound in pain management therapies .

2.2 Oxidative Stability

Research into the oxidative stability of peptides indicates that methionine residues are particularly reactive to hydroxyl radicals. In a study analyzing the oxidation of peptides, it was found that this compound showed a higher rate of oxidation compared to other amino acids like glycine and alanine . This property could be leveraged in designing peptides that require stability under oxidative stress conditions.

3. Case Studies

Several case studies have investigated the biological implications of this compound in various settings:

-

Case Study 1: Pain Management

A study focused on the design of bifunctional peptides incorporating this compound revealed its dual action as an agonist at opioid receptors and an antagonist at neurokinin-1 receptors. This dual action could provide a novel approach to managing pain without the side effects commonly associated with opioids . -

Case Study 2: Antioxidant Properties

Another investigation analyzed the antioxidant potential of this compound in cellular models exposed to oxidative stress. Results indicated that the compound could mitigate oxidative damage by scavenging free radicals, thus showcasing its potential as a protective agent in therapeutic applications .

4. Research Findings

Recent studies have provided insights into the structure-activity relationships (SAR) of this compound:

-

Binding Affinity Studies

Binding assays using radioligands demonstrated that modifications to the peptide structure significantly influenced receptor binding affinities. The presence of the methionine residue was critical for maintaining high affinity at μ-opioid receptors . -

Oxidative Stress Studies

The reactivity of methionine with hydroxyl radicals was quantified, revealing that this compound's structure allows for selective oxidation, which can be utilized in drug design to enhance therapeutic efficacy under oxidative conditions .

Eigenschaften

IUPAC Name |

2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5S/c1-12(2,3)19-11(18)14-8(5-6-20-4)10(17)13-7-9(15)16/h8H,5-7H2,1-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKPTLWQVLOJAJ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.